molecular formula C10H6Cl6O3 B8488829 2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-ol CAS No. 61720-05-6

2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-ol

Cat. No. B8488829
M. Wt: 386.9 g/mol
InChI Key: GEQOVCRYMMDBKA-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

A solution of sodium hydroxide (0.52 g.) in ethanol (50 ml.) was added dropwise to a stirred solution of 6-hydroxy-2,4-bis(trichloromethyl)benzo[1,3]dioxin (5 g.) in ethanol (100 ml.) and the resulting solution was stirred for 15 minutes. Methyl iodide (1.7 ml.) was then added, the reaction mixture was warmed on a steam bath for 1 hour, and evaporated to dryness under reduced pressure, and the oily residue was triturated with diethyl ether and filtered to remove sodium iodide. The filtrate was chromatographed on silica (Kieselgel 60; 200 g.) and the product was crystallised from ethanol to give 6-methoxy-2,4-bis(trichloromethyl)benzo[1,3]dioxin, m.p. 105°-107° C.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([Cl:16])([Cl:15])[Cl:14])[O:10][CH:9]([C:17]([Cl:20])([Cl:19])[Cl:18])[C:8]=2[CH:21]=1.[CH3:22]I>C(O)C>[CH3:22][O:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([Cl:14])([Cl:15])[Cl:16])[O:10][CH:9]([C:17]([Cl:20])([Cl:19])[Cl:18])[C:8]=2[CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed on a steam bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium iodide
CUSTOM
Type
CUSTOM
Details
The filtrate was chromatographed on silica (Kieselgel 60; 200 g.)
CUSTOM
Type
CUSTOM
Details
the product was crystallised from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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